3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with 4-(2-methoxyphenyl)piperazine.
Attachment of the Benzyl Group: This can be done via a Friedel-Crafts alkylation reaction using benzyl chloride.
Incorporation of the Morpholine Group: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 2-oxoethylsulfanyl derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazolinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the attached functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound.
Scientific Research Applications
3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly for targeting central nervous system disorders, cancer, and infectious diseases.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, including receptors and enzymes.
Chemical Biology: The compound can serve as a tool for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: Its unique chemical properties may find applications in the development of new materials, catalysts, and other industrial processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine and morpholine moieties are known to interact with various neurotransmitter receptors, potentially modulating their activity. Additionally, the quinazolinone core may inhibit certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine moiety and have similar biological activities.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: These compounds also feature the piperazine and benzyl groups, with applications in medicinal chemistry.
Uniqueness
3-benzyl-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O4S/c1-40-29-10-6-5-9-28(29)35-13-15-36(16-14-35)30(38)23-42-32-33-27-12-11-25(34-17-19-41-20-18-34)21-26(27)31(39)37(32)22-24-7-3-2-4-8-24/h2-12,21H,13-20,22-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHVUAFCRWGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=C(C=C(C=C4)N5CCOCC5)C(=O)N3CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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